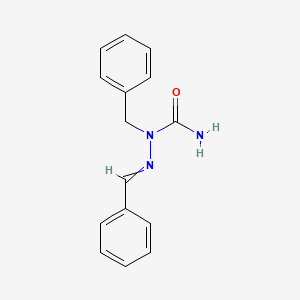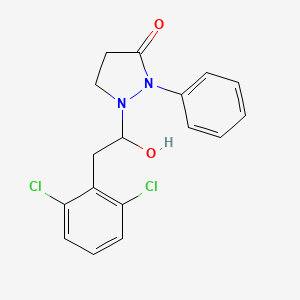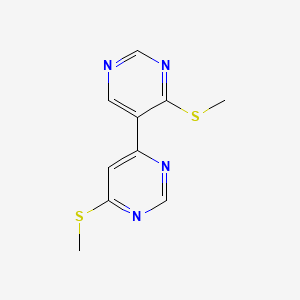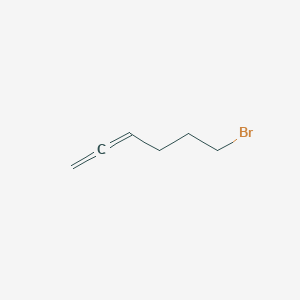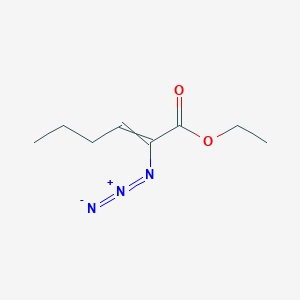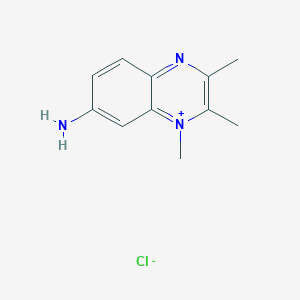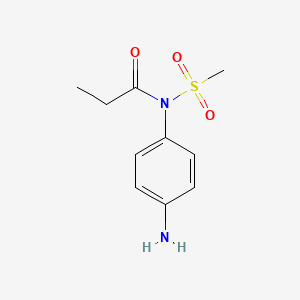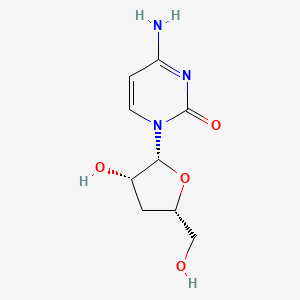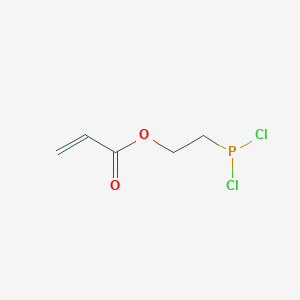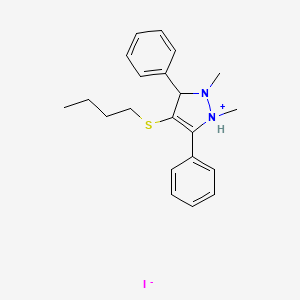
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a pyrazolium core substituted with butylsulfanyl, dimethyl, and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multiple steps, starting with the preparation of the pyrazolium core. The core can be synthesized through the reaction of hydrazine with a diketone, followed by alkylation and sulfonation reactions to introduce the butylsulfanyl, dimethyl, and diphenyl groups. The final step involves the iodination of the compound to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions can be carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- 4-(Butylsulfanyl)-2-methyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
特性
CAS番号 |
60614-23-5 |
|---|---|
分子式 |
C21H27IN2S |
分子量 |
466.4 g/mol |
IUPAC名 |
4-butylsulfanyl-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C21H26N2S.HI/c1-4-5-16-24-21-19(17-12-8-6-9-13-17)22(2)23(3)20(21)18-14-10-7-11-15-18;/h6-15,19H,4-5,16H2,1-3H3;1H |
InChIキー |
AKAPSZVXNWXIQK-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
